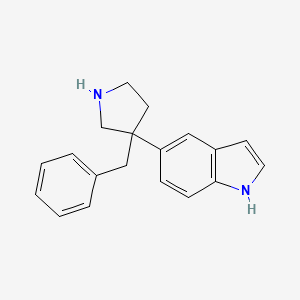
5-(3-Benzylpyrrolidin-3-YL)-1H-indole (structural mix)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Benzylpyrrolidin-3-YL)-1H-indole is a complex organic compound that features a benzylpyrrolidine moiety attached to an indole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Benzylpyrrolidin-3-YL)-1H-indole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the pyrrolidine ring, followed by the introduction of the benzyl group and subsequent attachment to the indole core. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography would be essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-(3-Benzylpyrrolidin-3-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Halogenation or alkylation reactions can introduce new substituents onto the indole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or halogen groups.
科学研究应用
5-(3-Benzylpyrrolidin-3-YL)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(3-Benzylpyrrolidin-3-YL)-1H-indole involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-(3-Benzylpyrrolidin-3-YL)-1H-pyrrole: Similar structure but with a pyrrole core instead of indole.
3-Benzylpyrrolidine: Lacks the indole moiety, simpler structure.
1-Benzyl-1H-indole: Similar indole structure but different substitution pattern.
Uniqueness
5-(3-Benzylpyrrolidin-3-YL)-1H-indole is unique due to the combination of the benzylpyrrolidine and indole moieties, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H20N2 |
|---|---|
分子量 |
276.4 g/mol |
IUPAC 名称 |
5-(3-benzylpyrrolidin-3-yl)-1H-indole |
InChI |
InChI=1S/C19H20N2/c1-2-4-15(5-3-1)13-19(9-11-20-14-19)17-6-7-18-16(12-17)8-10-21-18/h1-8,10,12,20-21H,9,11,13-14H2 |
InChI 键 |
UZKWACFLBGIUSH-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1(CC2=CC=CC=C2)C3=CC4=C(C=C3)NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


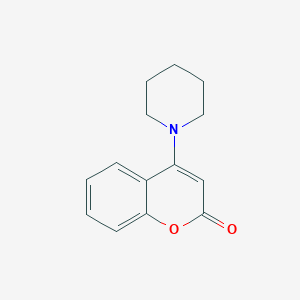
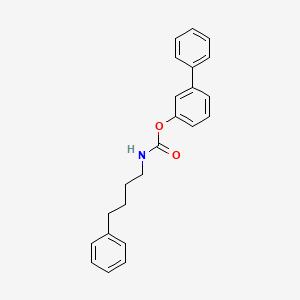
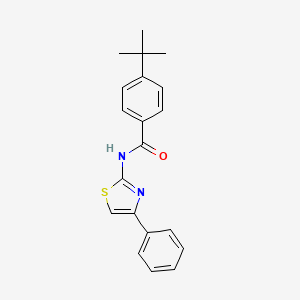
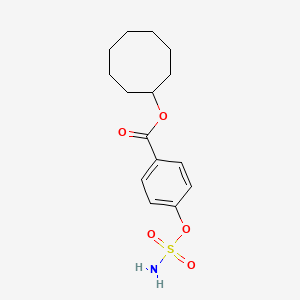
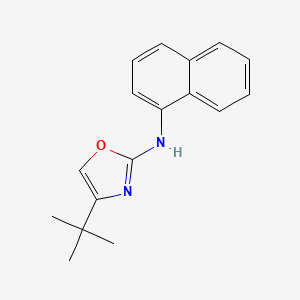

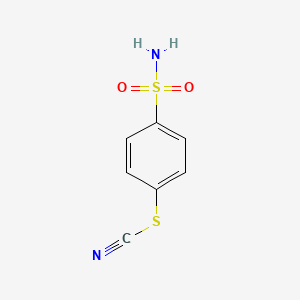
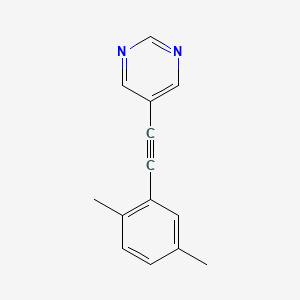
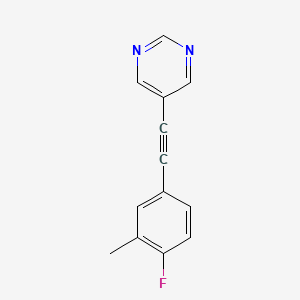
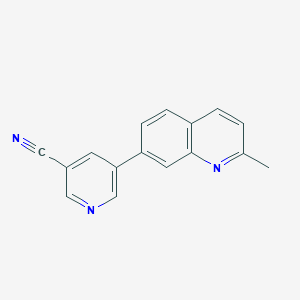
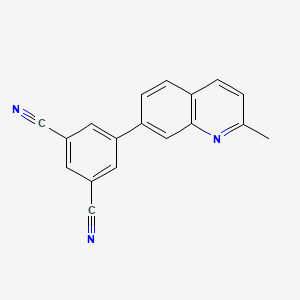

![(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10844514.png)

